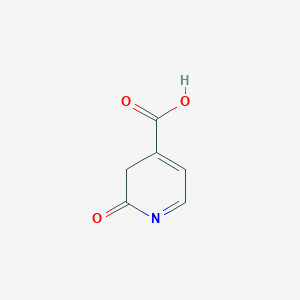

2-Oxo-2,3-dihydropyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxo-2,3-dihydropyridine-4-carboxylic acid is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by a pyridine ring with a keto group at the 2-position and a carboxylic acid group at the 4-position. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2,3-dihydropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . This method yields the desired acid in good yields.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by employing a one-pot synthesis approach. This involves heating 4-oxoalkane-1,1,2,2-tetracarbonitriles in ethyl acetate in the presence of water, followed by evaporation of the reaction mixture under reduced pressure and hydrolysis of the residue in 40% aqueous sodium hydroxide . This method provides a high yield of this compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-2,3-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including hydrolysis, alkylation, and condensation reactions.

Common Reagents and Conditions:

Hydrolysis: The compound can be hydrolyzed using aqueous sodium hydroxide to yield the corresponding carboxylic acid.

Alkylation: It reacts with alkyl halides in the presence of a base to form alkylated derivatives.

Condensation: It can undergo condensation reactions with active methylene nitriles to form various derivatives.

Major Products: The major products formed from these reactions include 3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids and other functionalized pyridine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the cytotoxic properties of derivatives of 2-oxo-2,3-dihydropyridine-4-carboxylic acid. A set of sixteen novel dihydropyridine carboxylic acid derivatives was synthesized and evaluated for their anticancer potential. The results indicated that these compounds could prevent multidrug resistance in tumors while exhibiting lower toxicity compared to traditional chemotherapeutics. In silico studies suggested interactions with proteins involved in the apoptosis pathway, particularly PARP-1, making these derivatives promising candidates for further development as antineoplastic agents .

Metabolic Disease Treatment

The compound has been identified as a modulator of the TGR5 receptor, which plays a crucial role in metabolic regulation. Research indicates that agonists of TGR5 can be beneficial in treating conditions associated with Type 2 diabetes and metabolic syndrome, including obesity and dyslipidemia. The pharmacological profile suggests that this compound derivatives may improve insulin sensitivity and lipid profiles, thus serving as therapeutic agents for managing metabolic disorders .

Antimicrobial Properties

The antimicrobial activity of this compound derivatives has been explored against various pathogens. A study demonstrated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The molecular docking studies indicated that these compounds interact effectively with bacterial enzymes, suggesting a mechanism for their antibacterial action .

Synthetic Routes

The synthesis of this compound can be achieved through various methods including:

- Hantzsch reaction: A well-known method for synthesizing polyhydroquinoline derivatives which can be modified to include the target compound.

- Cyclization reactions involving appropriate precursors like Meldrum's acid derivatives .

Derivative Optimization

Ongoing research focuses on optimizing the chemical structure of this compound to enhance its biological activity and reduce side effects. This includes modifying functional groups to improve solubility and bioavailability.

Case Studies

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of checkpoint kinase 1 (CHK1) and acetyl-CoA-carboxylase (ACC), which are involved in cell cycle regulation and fatty acid metabolism, respectively . The compound’s ability to inhibit these enzymes makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

- 2-Oxo-1,2-dihydropyridine-3-carboxylic acid

- 2-Oxo-4-cyano-1,2-dihydropyridine-3-carboxamide

- 2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrile

Uniqueness: Compared to its analogs, 2-Oxo-2,3-dihydropyridine-4-carboxylic acid is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in both research and industry.

Biological Activity

2-Oxo-2,3-dihydropyridine-4-carboxylic acid is a heterocyclic compound characterized by its unique structure featuring both keto and carboxylic acid functional groups. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial properties and potential as an enzyme inhibitor.

- Molecular Formula : C7H7NO3

- Molecular Weight : Approximately 139.11 g/mol

- Structure : The compound includes a pyridine ring with a dihydropyridine moiety and a carboxylic acid group at the 4-position, which is crucial for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-negative bacteria:

- Tested Strains :

- Escherichia coli ATCC 25922

- Pseudomonas aeruginosa ATCC 27853

In vitro studies using the agar well-diffusion method revealed that this compound effectively inhibits the growth of Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) comparable to standard antibiotics like Ciprofloxacin. However, it showed limited activity against Gram-positive bacteria such as Staphylococcus aureus .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key metabolic enzymes. Molecular docking studies suggest that this compound can bind effectively to enzymes involved in DNA replication and repair processes. This binding affinity indicates potential applications in drug development targeting various diseases .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of derivatives of this compound. The results indicated that certain derivatives exhibited enhanced activity against E. coli and P. aeruginosa. The study utilized the agar well-diffusion method and determined MIC values to quantify the antibacterial effects .

| Compound | Activity Against E. coli | Activity Against P. aeruginosa | MIC (mg/mL) |

|---|---|---|---|

| This compound | Moderate | Strong | 50 |

| Ciprofloxacin | Strong | Strong | 10 |

Docking Studies

Molecular docking studies have shown that the compound interacts with specific target proteins that are crucial for bacterial survival. For instance, binding energy calculations for interactions with the PqsR protein of Pseudomonas aeruginosa ranged from -5.8 to -8.2 kcal/mol, indicating a strong binding affinity .

Properties

Molecular Formula |

C6H5NO3 |

|---|---|

Molecular Weight |

139.11 g/mol |

IUPAC Name |

2-oxo-3H-pyridine-4-carboxylic acid |

InChI |

InChI=1S/C6H5NO3/c8-5-3-4(6(9)10)1-2-7-5/h1-2H,3H2,(H,9,10) |

InChI Key |

SLWKUVKKTFKILI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=CC=NC1=O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.